Cas no 78946-25-5 (methyl 3-bromo-4-(bromomethyl)benzoate)

methyl 3-bromo-4-(bromomethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-bromo-4-(bromomethyl)-, methyl ester
- methyl 3-bromo-4-(bromomethyl)benzoate
- Methyl3-bromo-4-(bromomethyl)benzoate
- 2-bromo-4-methoxycarbonylbenzyl bromide
- CFJQBNFFHMBNKQ-UHFFFAOYSA-N
- BS-29600
- SCHEMBL1040017
- methyl 4-(bromomethyl)-3-bromobenzoate
- DB-343316
- Methyl 3-bromo-4-bromomethylbenzoate
- EN300-160087
- AT27108
- 3-bromo-4-bromomethyl-benzoic acid methyl ester
- CS-WAA0258
- 78946-25-5
-
- インチ: InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3
- InChIKey: CFJQBNFFHMBNKQ-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC(=C(C=C1)CBr)Br
計算された属性
- せいみつぶんしりょう: 307.88706g/mol
- どういたいしつりょう: 305.88910g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26.3Ų
methyl 3-bromo-4-(bromomethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-160087-0.05g |
methyl 3-bromo-4-(bromomethyl)benzoate |
78946-25-5 | 95% | 0.05g |
$49.0 | 2023-06-07 | |
Alichem | A015008511-500mg |
Methyl 3-bromo-4-(bromomethyl)benzoate |
78946-25-5 | 97% | 500mg |
$847.60 | 2023-09-01 | |
Alichem | A015008511-1g |
Methyl 3-bromo-4-(bromomethyl)benzoate |
78946-25-5 | 97% | 1g |
$1579.40 | 2023-09-01 | |
Enamine | EN300-160087-10.0g |
methyl 3-bromo-4-(bromomethyl)benzoate |
78946-25-5 | 95% | 10g |
$1425.0 | 2023-06-07 | |
Alichem | A015008511-250mg |
Methyl 3-bromo-4-(bromomethyl)benzoate |
78946-25-5 | 97% | 250mg |
$475.20 | 2023-09-01 | |
Enamine | EN300-160087-500mg |
methyl 3-bromo-4-(bromomethyl)benzoate |
78946-25-5 | 95.0% | 500mg |
$164.0 | 2023-09-23 | |
1PlusChem | 1P00GAB7-1g |
Methyl 3-bromo-4-(bromomethyl)benzoate |
78946-25-5 | 98% | 1g |
$157.00 | 2025-02-27 | |
1PlusChem | 1P00GAB7-500mg |
methyl 3-bromo-4-(bromomethyl)benzoate |
78946-25-5 | 97% | 500mg |
$135.00 | 2023-12-16 | |
A2B Chem LLC | AH59059-5g |
Methyl 3-bromo-4-(bromomethyl)benzoate |
78946-25-5 | 98% | 5g |
$825.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114954-100mg |
Methyl 4-(bromomethyl)-3-bromobenzoate |
78946-25-5 | 98% | 100mg |
¥345.00 | 2024-07-28 |
methyl 3-bromo-4-(bromomethyl)benzoate 関連文献
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
methyl 3-bromo-4-(bromomethyl)benzoateに関する追加情報
Methyl 3-bromo-4-(bromomethyl)benzoate (CAS No. 78946-25-5): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 3-bromo-4-(bromomethyl)benzoate, identified by its CAS number 78946-25-5, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound, characterized by its brominated aromatic structure, serves as a crucial intermediate in the development of various chemical entities, particularly in the pharmaceutical and agrochemical industries. The presence of both bromo and bromomethyl substituents makes it a highly reactive molecule, facilitating diverse synthetic pathways and transformations.
The utility of Methyl 3-bromo-4-(bromomethyl)benzoate stems from its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, cross-coupling reactions, and polymerization processes. These reactions are fundamental to the synthesis of complex molecules, making this compound an indispensable tool in medicinal chemistry. Recent advancements in synthetic methodologies have further highlighted its importance, particularly in the construction of biologically active scaffolds.
In the context of pharmaceutical research, Methyl 3-bromo-4-(bromomethyl)benzoate has been employed in the synthesis of novel therapeutic agents. Its brominated aromatic core is a common motif in many drug candidates, contributing to their binding affinity and pharmacological activity. For instance, studies have demonstrated its role in the development of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The bromomethyl group, in particular, is a versatile handle for further functionalization, allowing chemists to tailor molecular structures with precision.
The compound's reactivity also makes it valuable in materials science applications. Researchers have leveraged its properties to develop advanced polymers and coatings with enhanced durability and functionality. The ability to introduce bromine atoms into polymer backbones can improve flame retardancy and thermal stability, making it a promising candidate for high-performance materials. Additionally, recent work has explored its use in creating conductive polymers for electronic applications, showcasing its broad utility beyond traditional pharmaceuticals.
From a synthetic chemistry perspective, Methyl 3-bromo-4-(bromomethyl)benzoate offers a unique platform for exploring new reaction pathways. Its dual halogenation provides multiple sites for selective modifications, enabling the construction of intricate molecular architectures. This has led to innovative approaches in total synthesis, where this compound serves as a key building block for natural product mimics and drug-like molecules. The growing interest in sustainable chemistry has also prompted investigations into greener synthetic routes for its preparation, aligning with global efforts to minimize environmental impact.
The pharmacological potential of derivatives derived from Methyl 3-bromo-4-(bromomethyl)benzoate continues to be an area of active investigation. Researchers are exploring its role in modulating biological pathways associated with neurological disorders, infectious diseases, and metabolic conditions. The brominated aromatic system is particularly attractive for designing molecules that interact with specific targets within biological systems. Preclinical studies have begun to unravel the mechanisms by which these derivatives exert their effects, paving the way for future clinical trials.
Industrial applications of Methyl 3-bromo-4-(bromomethyl)benzoate are equally diverse. Beyond pharmaceuticals and materials science, it finds use in agrochemical formulations where it contributes to the development of pesticides and herbicides with improved efficacy and selectivity. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing complex agrochemical intermediates that enhance crop protection strategies.
The future prospects of Methyl 3-bromo-4-(bromomethyl)benzoate are bright, driven by ongoing research and technological advancements. Innovations in computational chemistry and automation are expected to further streamline its synthesis and application processes. Additionally, the integration of machine learning algorithms into drug discovery pipelines may uncover new therapeutic uses for derivatives of this compound. As our understanding of molecular interactions deepens, Methyl 3-bromo-4-(bromomethyl)benzoate is poised to remain at the forefront of chemical innovation.
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